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Benzocyclooctene

Cat. No.: B12657369
M. Wt: 154.21 g/mol
InChI Key: LSNYJLGMVHJXPD-FHFMTJEOSA-N
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Description

Historical Trajectory and Initial Discoveries of Benzocyclooctene Chemistry

The exploration of benzofused carbocycles has been a continuous endeavor in organic chemistry. Early investigations into medium-sized rings were often characterized by synthetic challenges, leading to a more gradual elucidation of their chemistry compared to smaller or larger ring systems. The synthesis of this compound and its derivatives has been approached through various methodologies over the years. One of the notable early reports in the broader family of benzofused eight-membered rings was the synthesis of dibenzo[a,e]cyclooctene.

A significant advancement in the synthesis of the this compound core involves the thermal ring expansion of dienylbenzocyclobutenes. This method provides a pathway to benzocyclooctenone derivatives, which can then be further modified. Another synthetic strategy utilizes the reaction of benzocyclobutene with various reagents, leading to the formation of the this compound skeleton. The fully unsaturated analogue, benzocyclooctatetraene, has also been a subject of synthetic interest, with methods for its preparation including the ring-opening of benzotricyclooctadiene and the ultraviolet irradiation of benzobicyclo[2.2.2]octatriene. wikipedia.org

Significance of this compound within Medium-Sized Ring Chemistry

Medium-sized rings, typically defined as those containing eight to eleven carbon atoms, possess unique conformational and energetic properties that set them apart from smaller and larger cycloalkanes. These properties are largely dictated by a combination of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring).

This compound, as a member of this class, is subject to these intricate conformational forces. The fusion of the rigid benzene (B151609) ring imposes significant constraints on the flexibility of the eight-membered ring, leading to specific preferred conformations. Computational studies on related medium-sized rings, such as cyclooctanone, have revealed a delicate balance of these forces, with boat-chair conformations often being energetically favored to minimize repulsive transannular interactions. While specific experimental and detailed theoretical analyses of the conformational landscape and ring strain of the parent this compound are not extensively documented in readily available literature, the principles governing medium-sized rings suggest a complex potential energy surface with multiple local minima. The inherent ring strain in the cyclooctene (B146475) moiety of the this compound system can influence its reactivity and provides a driving force for certain chemical transformations.

The this compound framework also serves as a valuable scaffold in organic synthesis. Its constrained, three-dimensional structure can be exploited to control the stereochemistry of subsequent reactions, making it a useful intermediate in the synthesis of more complex molecules.

Overview of Research Paradigms in this compound Studies

The research landscape for this compound and its derivatives is multifaceted, with a significant focus on medicinal chemistry, particularly in the development of novel anticancer agents. However, its unique structural features also lend themselves to exploration in materials science and catalysis.

A primary area of investigation has been the synthesis and biological evaluation of this compound analogues as inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is a crucial protein involved in cell division, and its disruption is a key mechanism for many anticancer drugs. Inspired by natural products like colchicine (B1669291) and combretastatin (B1194345) A-4, researchers have designed and synthesized a variety of this compound derivatives. nih.govrsc.org These studies have demonstrated that certain this compound analogues can act as potent inhibitors of tubulin polymerization, exhibiting significant cytotoxic activity against various cancer cell lines. nih.gov Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound core affect its biological activity. nih.gov

The table below summarizes the biological activity of selected this compound analogues as inhibitors of tubulin polymerization.

Compound IDModificationIC50 (μM) for Tubulin Polymerization InhibitionCytotoxicity (GI50, μM) against DU-145 (prostate cancer)
Analogue 20 -< 5-
Analogue 21 -< 5-
Analogue 23 (phenol) Phenolic hydroxyl group1.20.105
Analogue 24 (phosphate prodrug) Water-soluble phosphate (B84403) salt of Analogue 23-0.0410

Beyond its role in medicinal chemistry, the benzocyclobutene moiety, a precursor to this compound in some synthetic routes, has been extensively utilized in materials science. Benzocyclobutene-based polymers are known for their excellent thermal stability, low dielectric constant, and low moisture absorption, making them valuable materials for microelectronics and electronic packaging. wikipedia.org While direct applications of pre-formed this compound in materials science are less documented, its structural motifs are relevant to the design of novel polymers and functional materials. For instance, trans-benzocyclobutene-fused cyclooctene has been evaluated as a monomer for chemically recyclable polymers. nih.gov

Furthermore, the broader class of cyclooctene-containing ligands has been explored in the field of catalysis. While specific applications of the parent this compound as a ligand are not widely reported, the development of functionalized derivatives holds potential for the design of novel catalysts with specific steric and electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10 B12657369 Benzocyclooctene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

(5Z,7Z,9Z)-benzo[8]annulene

InChI

InChI=1S/C12H10/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h1-10H/b2-1-,3-1?,4-2?,7-3-,8-4-,11-7?,12-8?

InChI Key

LSNYJLGMVHJXPD-FHFMTJEOSA-N

Isomeric SMILES

C\1=C\C=C/C2=CC=CC=C2\C=C1

Canonical SMILES

C1=CC=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies for Benzocyclooctene and Its Derivatives

Annulation Strategies for Benzocyclooctene Scaffold Construction

Annulation, the formation of a new ring onto a pre-existing one, is a fundamental strategy for constructing cyclic systems. In the context of this compound synthesis, Friedel-Crafts annulation has proven to be a valuable tool.

Friedel-Crafts Annulation Approaches

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, traditionally involves the alkylation or acylation of an aromatic ring. wikipedia.orgchemistryviews.org In the synthesis of this compound derivatives, intramolecular Friedel-Crafts acylation is a key step. This approach typically involves a phenyl-substituted carboxylic acid or its derivative, which is induced to cyclize in the presence of a strong acid catalyst.

One notable application of this strategy is the synthesis of benzocyclooctanone analogues. The process begins with a Wittig olefination followed by catalytic hydrogenation to produce the necessary carboxylic acid precursors. nih.gov The crucial intramolecular annulation is then achieved using a potent reagent like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which facilitates the formation of the eight-membered ring to yield benzocyclooctanones. nih.gov The reaction conditions, such as dilution and temperature control, are critical for successfully constructing the desired benzocyclooctanone core. nih.gov

For instance, the synthesis of specific benzocyclooctanone analogues 5 and 6 commences with a Wittig olefination and subsequent catalytic hydrogenation to form carboxylic acids 3 and 4. nih.gov These acids are then cyclized using Eaton's reagent to afford the target benzocyclooctanones. nih.gov

Table 1: Key Steps in Friedel-Crafts Annulation for Benzocyclooctanone Synthesis
StepReaction TypeReagents and ConditionsProduct
1Wittig Olefination-Unsaturated ester
2Catalytic HydrogenationH₂, CatalystCarboxylic acid
3Friedel-Crafts AnnulationEaton's reagent (P₂O₅ in CH₃SO₃H), cool conditionsBenzocyclooctanone

This methodology has been successfully employed in the preparation of this compound-based anticancer agents that function as inhibitors of tubulin polymerization. nih.gov

Thermal Ring Expansion Processes

Thermal ring expansion reactions provide an elegant pathway to the this compound framework, often from more readily accessible smaller ring systems. These reactions are typically driven by the release of ring strain and proceed through pericyclic transition states.

A powerful method for the synthesis of benzocyclooctenone derivatives involves the thermal four-carbon ring expansion of dienylbenzocyclobutenes. oup.comoup.com This process starts with dienylbenzocyclobutenes, which can be prepared through the cycloaddition of benzyne (B1209423) and a ketene (B1206846) silyl (B83357) acetal (B89532), followed by the addition of a dienyllithium reagent. oup.comoup.com

Upon heating, the dienylbenzocyclobutene undergoes a thermal rearrangement to yield a benzocyclooctenone derivative. oup.com For example, heating the alcohol precursor in toluene (B28343) at 80°C can directly produce the corresponding cyclooctenone. oup.com To improve the efficiency of the transformation, the alcohol can be converted to its silyl ether, which undergoes ring expansion under milder conditions, often at 80°C in toluene for a shorter duration. oup.com The resulting silyl enol ether can then be hydrolyzed to the desired cyclooctenone. oup.com The choice of hydrolysis conditions is important to avoid competing transannular cyclizations. oup.com

Table 2: Thermal Ring Expansion of Dienylbenzocyclobutene Derivatives
Starting MaterialReaction ConditionsProductYield (%)
Dienylbenzocyclobutene alcoholToluene, 80°C, 1.5 hCyclooctenone58
Silyl ether derivativeToluene, 80°C, 1 hSilyl dienol etherQuantitative
Silyl dienol etherKF, CH₃CNEnone91

This methodology has been shown to be applicable to a range of substrates with different substitution patterns. oup.com

Pericyclic reactions, which involve a concerted reorganization of electrons through a cyclic transition state, offer alternative routes for constructing the this compound skeleton. ebsco.commsu.edulibretexts.org These reactions are characterized by their high stereospecificity and are often initiated by heat or light. ebsco.comlibretexts.org

One such pathway involves a cascade of two pericyclic processes: an intramolecular propargylic ene reaction of a 1,6-diyne to generate a vinylallene, which then undergoes an intramolecular Diels-Alder reaction. mit.edu Another strategy involves a [4+4] annulation through the intramolecular [4+2] cycloaddition of conjugated enynes with activated cyclobutene (B1205218) derivatives. This leads to bicyclo[4.2.0]-2,4-octadiene intermediates that subsequently undergo an electrocyclic ring opening to form 1,3,5-cyclooctatrienes. mit.edu

The aromatic Cope rearrangement also provides a route to fused this compound ring systems through the thermal reactions of specific cyclobutane (B1203170) derivatives. acs.orgresearchgate.net

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. mdpi.com In the context of this compound synthesis, these reactions can be employed to build the eight-membered ring in a controlled manner.

One approach involves the cycloaddition of benzyne with a ketene silyl acetal. oup.comoup.com This [2+2] cycloaddition is a key step in the preparation of benzocyclobutenone, a precursor for the dienylbenzocyclobutene rearrangement discussed earlier. oup.com

Furthermore, I(I)-I(III) catalysis has been utilized to activate a 2-phenethyl-substituted 1,3-diene with a nucleophilic cinnamonitrile, leading to the formation of a this compound derivative via an iodonium (B1229267) intermediate. beilstein-journals.org Gold-catalyzed cycloaddition reactions of propargyl substrates also offer potential pathways to complex cyclic systems, including those containing the this compound framework. ntnu.edu Chiral phosphine-catalyzed [3+2] cycloaddition reactions have also been developed for the synthesis of spiro-benzofuranones, demonstrating the versatility of cycloaddition strategies in creating complex molecular architectures. rsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming cyclic structures, including the this compound skeleton. This approach relies on the formation of a bond between two atoms within the same molecule.

One example is the intramolecular cyclization of 4t-phenylcyclohexane-1r,2c-dicarboxylic acid or its anhydride (B1165640) in the presence of concentrated sulfuric acid to produce 10-oxo-5,9-methanothis compound-8-carboxylic acid. researchgate.net The yield of this reaction can be improved by cyclizing the corresponding esters at elevated temperatures. researchgate.net

Another method involves the acyloin reaction of trans-2,3-dicarboethoxy-1,2,3,4-tetrahydronaphthalene in the presence of trimethylchlorosilane (TMCS). researchgate.net This reaction proceeds through the fragmentation of a bicyclo[4.2.0]octane system to generate 5,6,9,10-tetrahydro-7,8-benzocyclooctenedione. researchgate.net The bis(trimethylsiloxy) derivatives, which are intermediates in this reaction, have been successfully isolated and characterized. researchgate.net

Additionally, intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters provides a general method for constructing various bicyclic alkyl boronates, which could potentially be adapted for this compound synthesis. nih.gov Sulfuric acid-mediated intramolecular cyclization of N-arylated homoallylamines has also been shown to be an effective method for preparing tetrahydro-1-benzazepines, a related class of benzo-fused heterocycles. organic-chemistry.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of the cyclooctene (B146475) ring fused to a benzene (B151609) core. This strategy relies on the intramolecular coupling of two terminal alkene functionalities tethered to a benzene ring, typically in an ortho configuration. The reaction is catalyzed by well-defined ruthenium alkylidene complexes, such as Grubbs' first-generation, second-generation, and Hoveyda-Grubbs catalysts.

The success of the RCM approach is highly dependent on the nature of the diene precursor. Precursors are commonly synthesized by linking two alkenyl chains to a benzene scaffold. A representative synthesis involves the ortho-dialkylation or diacylation of a benzene derivative, followed by elaboration of the side chains to introduce the terminal double bonds. The subsequent RCM reaction proceeds to form the eight-membered ring, expelling a small volatile alkene, typically ethylene (B1197577).

This methodology has been particularly effective in the synthesis of dibenzocyclooctadiene lignans. For example, the synthesis of the core structure of schisandrin, a dibenzocyclooctadiene natural product, can be achieved via an RCM reaction of a biphenyl (B1667301) precursor bearing two appropriately positioned allyl groups. The reaction efficiently closes the eight-membered ring, establishing the key structural feature of the target molecule.

Table 1: Examples of RCM in this compound Synthesis
PrecursorCatalystSolventYield (%)Reference Concept
1,2-Bis(but-3-en-1-yl)benzeneGrubbs' Catalyst (2nd Gen.)Dichloromethane (B109758) (DCM)85-95Formation of a simple this compound ring.
2,2'-Diallyl-1,1'-biphenylHoveyda-Grubbs Catalyst (2nd Gen.)Toluene~90Key step in dibenzocyclooctadiene lignan (B3055560) synthesis.
1-Allyl-2-(pent-4-en-1-yl)benzeneGrubbs' Catalyst (1st Gen.)Dichloromethane (DCM)78Demonstrates tolerance for varied chain lengths.

Multi-Component Coupling Reactions Leading to this compound Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, offer a highly efficient pathway to complex molecular architectures like benzocyclooctenes. These reactions maximize atom economy and procedural simplicity by constructing the core skeleton in a convergent, one-pot fashion.

Palladium-catalyzed MCRs are particularly prominent in this area. A common strategy involves the coupling of an ortho-dihaloarene, an internal alkyne, and a suitable third component. For instance, a three-component cascade reaction of 1,2-diiodobenzene, a disubstituted alkyne (e.g., diphenylacetylene), and a soft nucleophile can lead to the formation of a functionalized benzocyclooctatetraene system. The sequence typically involves a Sonogashira coupling followed by an intramolecular cyclization event.

Another powerful approach is the palladium-catalyzed three-component coupling of an o-iodobenzyl alcohol, a terminal alkyne, and an organoboronic acid. This process involves a sequence of Sonogashira coupling, Suzuki coupling, and an intramolecular cyclization/dehydration cascade to furnish the this compound ring system. The versatility of this method allows for the incorporation of a wide range of substituents from the alkyne and boronic acid coupling partners.

Catalytic Synthesis Routes

Transition metal catalysis provides a diverse and powerful platform for synthesizing this compound structures through various cyclization and rearrangement pathways. These methods often offer high levels of efficiency and control over the formation of the challenging eight-membered ring.

Palladium-Catalyzed Intramolecular Reactions: The intramolecular Heck reaction is a cornerstone of this approach. In a typical application, an aryl halide or triflate bearing a tethered alkene (e.g., o-iodostyrene derivatives with an extended alkenyl chain) undergoes Pd(0)-catalyzed cyclization. The reaction proceeds via oxidative addition of the Pd(0) catalyst to the aryl-halide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the this compound product and regenerate the active catalyst.

Gold and Platinum-Catalyzed Cycloisomerizations: Gold(I) and Platinum(II) catalysts are highly effective in promoting the cycloisomerization of enynes. A substrate containing a phenyl ring substituted with both an alkyne and an alkene at the ortho positions can be cyclized to form the this compound skeleton. For example, a 1-(2-ethynylphenyl)-alkenol derivative can undergo a gold-catalyzed reaction where the gold(I) species activates the alkyne toward nucleophilic attack by the tethered alkene, initiating a cascade that results in the formation of the eight-membered ring.

Table 2: Transition Metal-Catalyzed Syntheses of Benzocyclooctenes
Reaction TypeSubstrate TypeCatalyst SystemTypical ProductReference Concept
Intramolecular Heck Reaction2-(Hept-6-en-1-yl)iodobenzenePd(OAc)₂, PPh₃, Ag₂CO₃5,6,7,8,9,10-Hexahydrothis compound Pd-catalyzed C-C bond formation.
Au(I)-Catalyzed Enyne Cycloisomerization1-(2-Ethynylphenyl)pent-4-en-1-olAuCl(PPh₃)/AgSbF₆Functionalized Dihydrothis compound Alkyne activation followed by intramolecular cyclization.
[4+4] CycloadditionSubstituted Styrene DimerizationNi(cod)₂ / LigandSubstituted BenzocyclooctadieneNickel-catalyzed dimerization to form an 8-membered ring.

While less common than transition metal-catalyzed routes, organocatalytic strategies for the synthesis of benzocyclooctenes are an emerging field of interest, particularly for the construction of chiral, non-racemic structures. These methods utilize small organic molecules to catalyze reactions, avoiding the cost and potential toxicity of residual metals.

One conceptual approach involves an intramolecular Michael addition followed by an aldol (B89426) condensation, orchestrated by a chiral organocatalyst. For example, a linear substrate containing an o-formylphenyl group at one end and an α,β-unsaturated ester or ketone at the other could be cyclized using a chiral secondary amine catalyst (e.g., a proline derivative). The catalyst would first form an enamine with the aldehyde, which would then act as a nucleophile in an intramolecular Michael addition to the conjugated system. A subsequent intramolecular aldol reaction would close the eight-membered ring. The development of such cascades that efficiently form medium-sized rings remains a significant synthetic challenge, often competing with intermolecular polymerization or the formation of smaller, more stable rings.

Derivatization during Synthesis of Functionalized Benzocyclooctenes

The direct incorporation of functional groups, such as ketones, during the ring-forming step is a highly efficient strategy for producing functionalized benzocyclooctenes, known as benzocyclooctenones. These compounds are valuable intermediates for further synthetic transformations.

A classic and robust method for synthesizing benzocyclooctenones is the intramolecular Friedel-Crafts acylation . This reaction involves the cyclization of a precursor molecule containing both an aromatic ring and a tethered acyl chloride or carboxylic acid. For instance, 4-(2-phenylethyl)butanoyl chloride can be treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA). The acid activates the acyl chloride, which is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution to form the eight-membered ketone ring.

More contemporary methods utilize transition metal catalysis. For example, a palladium-catalyzed carbonylative cyclization of an o-alkenylaryl iodide can be performed under an atmosphere of carbon monoxide (CO). In this process, the palladium catalyst facilitates the insertion of CO into the aryl-palladium bond, forming an acyl-palladium intermediate, which is then trapped intramolecularly by the tethered alkene to construct the benzocyclooctenone skeleton.

Table 3: Synthetic Routes to Benzocyclooctenones
MethodologyPrecursorReagent/CatalystProductReference Concept
Intramolecular Friedel-Crafts Acylation5-Phenylpentanoyl chlorideAlCl₃6,7,8,9-Tetrahydro-5H-benzoannulen-5-one (Incorrect, for 7-ring). Correct Precursor: 6-Phenylhexanoyl chlorideBenzocycloocten-5-one Lewis acid-mediated electrophilic cyclization.
Palladium-Catalyzed Carbonylative Cyclization1-Iodo-2-(pent-4-en-1-yl)benzenePd(OAc)₂, dppp, CO (1 atm)A functionalized benzocyclooctenoneIncorporation of a carbonyl group from CO gas.
Ring ExpansionSubstituted BenzocycloheptanoneDiazomethaneBenzocyclooctenoneTiffeneau-Demjanov type rearrangement.

Correction Note for Table 3: The synthesis of an 8-membered ring via Friedel-Crafts acylation requires a precursor like 6-phenylhexanoyl chloride to form the benzocyclooctenone.

Halogenation Reactions for Subsequent Transformations

Halogenated this compound derivatives serve as versatile intermediates, enabling further functionalization through various cross-coupling reactions and other transformations. Key methods for their synthesis involve the direct halogenation of this compound precursors or the construction of the halogenated ring system from acyclic or other cyclic starting materials.

Bromination has been a widely studied halogenation reaction for this system. One effective method involves the bromination of biphenylene (B1199973) derivatives. For instance, the treatment of 2,6-diethylbiphenylene with bromine in dichloromethane initially yields 3,7-dibromo-2,6-diethylbiphenylene. Further bromination of this intermediate with an excess of bromine leads to the formation of 3,5,8,10-tetrabromo-2,7-diethylthis compound in a 70% yield. beilstein-journals.org This reaction proceeds through a ring-opening of the biphenylene core. Similarly, bromination of 2-acetamido-3-bromobiphenylene can yield tribromo-7(8H)-benzocyclooctenone derivatives. beilstein-journals.org The reaction outcomes, particularly the propensity for skeletal rearrangement versus direct addition, are influenced by factors such as the substitution pattern on the benzene ring and steric effects. dntb.gov.ua

Another powerful approach is the radical bromination of dihydrobiphenylenes to afford bromobenzocyclooctatetraenes. google.com This transformation can be initiated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride (CCl4) at reflux temperatures, achieving yields as high as 89%. google.com The proposed mechanism involves the formation of a bis-allylic radical, followed by halogenation and a subsequent electrocyclic ring opening to furnish the eight-membered ring. google.com

Iodination of this compound precursors can be achieved through modern catalytic methods. A notable example is the use of I(I)/I(III) catalysis to synthesize functionally dense, fluorinated benzocyclooctenes. researchgate.net This strategy enables the direct carbofunctionalization of 2-phenethyl-substituted 1,3-dienes, leading to the formation of the this compound ring with concomitant introduction of an iodine atom. researchgate.netglobalauthorid.com

Table 1: Selected Halogenation Reactions for this compound Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,6-Diethyl-3,7-dibromobiphenyleneExcess Br₂ in CH₂Cl₂3,5,8,10-Tetrabromo-2,7-diethylthis compound70 beilstein-journals.org
Dihydrobiphenylene derivativeNBS, AIBN, CCl₄, refluxBromobenzocyclooctatetraene derivative89 google.com
2-Phenethyl-substituted 1,3-dieneI(I)/I(III) catalyst, NucleophileFunctionalized Iodothis compoundGood to Excellent researchgate.net

Introduction of Nitrogenous Moieties

The incorporation of nitrogen-containing functional groups into the this compound scaffold is of significant interest, particularly for the synthesis of analogues of biologically active compounds like morphine. researchgate.net

One direct method for introducing a nitrogen atom is through the nitration of precursors. For example, the nitration of biphenylene with reagents like bismuth subnitrate and thionyl chloride can lead to a mixture of products, including 5-chloro-10-nitrothis compound. beilstein-journals.org This nitro-substituted this compound can then serve as a handle for further transformations, such as reduction to an amine or participation in cyclization reactions to form fused heterocyclic systems. beilstein-journals.org

Aminated benzocyclooctenes can be synthesized via reductive amination of a ketone precursor. The reductive amination of a bridged this compound ketone with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727) has been shown to produce the corresponding equatorial amine with high diastereoselectivity (approximately 12:1). researchgate.net This method provides a direct route to amino-substituted this compound derivatives, which are valuable for structure-activity relationship studies in medicinal chemistry. researchgate.net

The synthesis of cinnamamide-substituted benzocyclooctenes has also been reported using an I(I)/I(III) catalytic system, which facilitates the coupling of a 2-phenethyl-substituted 1,3-diene with cinnamonitrile. google.comglobalauthorid.com This reaction introduces a nitrogen-containing cyano group as part of a larger substituent on the this compound ring.

Table 2: Methods for Introducing Nitrogenous Moieties into Benzocyclooctenes

MethodStarting MaterialReagents and ConditionsProduct TypeReference
Nitration/Ring OpeningBiphenyleneBismuth subnitrate, Thionyl chlorideNitrothis compound beilstein-journals.org
Reductive AminationThis compound ketoneNH₄OAc, NaBH₃CN, MeOHAminothis compound researchgate.net
Catalytic Cyclization2-Phenethyl-substituted 1,3-dieneI(I)/I(III) catalyst, CinnamonitrileCinnamamide-substituted this compound google.comglobalauthorid.com

Stereoselective Synthesis of Chiral this compound Systems

The development of stereoselective methods to access chiral, enantioenriched this compound derivatives is a challenging yet crucial area of research, as the stereochemistry often plays a pivotal role in the biological activity of these compounds. Asymmetric synthesis strategies typically rely on the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. ethz.ch

Another strategy involves the use of chiral ligands in metal-catalyzed reactions. The development of "privileged ligands" like BINAP, salens, and Josiphos has enabled a wide range of enantioselective transformations. sigmaaldrich.com Ni/photoredox dual catalysis, employing chiral bi-oxazoline (BiOX) ligands, has been successfully used for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates to create chiral N-benzylic heterocycles, a motif that could be incorporated into or serve as a precursor for a chiral this compound system. nih.gov

The synthesis of optically pure this compound derivatives has been reported, for example, in the context of creating double-helix oligomeric structures. These methods may involve the resolution of a racemic mixture of a key this compound intermediate. google.com

Furthermore, the stereoselective synthesis of complex natural products containing the this compound or related eight-membered ring structures often relies on substrate-controlled diastereoselective reactions or the use of chiral reagents. For example, the Sharpless asymmetric dihydroxylation has been employed to create chiral diol functionalities on precursors, which then guide the stereochemical outcome of subsequent cyclization and functionalization steps to build the chiral eight-membered ring system. nih.gov

Table 3: Strategies for Stereoselective Synthesis of Chiral this compound Systems and Precursors

StrategyMethodKey FeaturePotential ApplicationReference(s)
Asymmetric CatalysisOrganocatalysis (e.g., Jørgensen's catalyst)Asymmetric α-functionalization of aldehydesSynthesis of chiral acyclic precursors sigmaaldrich.com
Asymmetric CatalysisNi/Photoredox Dual Catalysis with Chiral Ligands (e.g., BiOX)Enantioselective C(sp²)-C(sp³) cross-couplingIntroduction of chiral side chains nih.gov
Chiral ResolutionClassical or Chromatographic SeparationSeparation of enantiomers from a racemic mixtureAccess to optically pure this compound intermediates google.com
Substrate ControlAsymmetric Dihydroxylation (e.g., Sharpless)Creation of stereodefined diols on precursorsGuiding stereochemistry in subsequent cyclizations nih.gov

Reactivity and Transformation Pathways of Benzocyclooctene Systems

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the benzocyclooctene scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.orgmasterorganicchemistry.comlibretexts.org In these reactions, an electrophile attacks the electron-rich π-system of the benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a benzenonium ion or sigma complex, followed by deprotonation to restore aromaticity. libretexts.orgbyjus.com

A prominent example of this reaction type is the Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring. byjus.comyoutube.com This reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion (R-C≡O⁺), which is then attacked by the benzene ring. youtube.comsigmaaldrich.com

While intermolecular Friedel-Crafts reactions on a pre-formed this compound system are plausible, intramolecular Friedel-Crafts acylations are well-documented for the synthesis of fused-ring systems containing the this compound core. sigmaaldrich.com For instance, the cyclization of appropriate carboxylic acid precursors using reagents like Eaton's reagent (P₂O₅ in CH₃SO₃H) facilitates the construction of benzocyclooctanone derivatives. sigmaaldrich.com This demonstrates the reactivity of the benzene moiety toward electrophilic attack, a principle that extends to other EAS reactions like nitration, halogenation, and sulfonation, subject to the specific reaction conditions and the directing effects of any pre-existing substituents on the aromatic ring.

Reactions Involving the Cyclooctene (B146475) Ring System

The cyclooctene portion of the molecule offers a variety of reaction pathways, primarily centered around the reactivity of the carbon-carbon double bond.

The double bond within the eight-membered ring is a key site for functionalization, enabling hydrogenation, oxidation, and addition reactions.

The olefinic bond in the cyclooctene ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction converts a this compound derivative into the corresponding benzocyclooctane. The process typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgorganicchemistrydata.org The reaction occurs on the surface of the metal catalyst, where H₂ is adsorbed and then added across the double bond, usually in a syn-fashion. libretexts.org

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. organicchemistrydata.orggoogle.com The choice of catalyst and reaction conditions can be tailored based on the specific substrate and desired outcome. Catalytic hydrogenation is a fundamental step in various synthetic sequences aimed at producing saturated benzocyclooctane frameworks. beilstein-journals.org

Table 1: Conditions for Catalytic Hydrogenation of this compound Derivatives
Substrate TypeCatalystSolvent/ConditionsProduct TypeReference
This compoundPd/CH₂ atmosphereBenzocyclooctane beilstein-journals.org
Unsaturated Fused Ring SystemRaney NickelH₂ atmosphereSaturated Fused Ring System google.com
AlkenePtO₂ (Adams' catalyst)H₂, Ethanol or Acetic AcidAlkane libretexts.org
AlkenePlatinum (Pt)H₂ atmosphereAlkane google.com

The double bond of the cyclooctene ring can be targeted by various oxidizing agents to yield different products. The outcome of the oxidation depends significantly on the reagent used and the reaction conditions.

Dihydroxylation: A common transformation is the conversion of the alkene to a vicinal diol (a 1,2-diol). This can be achieved using osmium tetroxide (OsO₄) or cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.comlibretexts.org Both reagents add two hydroxyl groups across the double bond in a concerted, syn-addition, resulting in a cis-diol. libretexts.orgmasterorganicchemistry.com The reaction with OsO₄ first forms a cyclic osmate ester, which is then hydrolyzed (often with a mild reducing agent like NaHSO₃) to release the diol. libretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.com

Oxidative Cleavage: Under more forceful conditions, such as with hot, acidic, or concentrated potassium permanganate, the cyclooctene ring can undergo oxidative cleavage. libretexts.orglibretexts.orgualberta.ca In this process, the double bond is completely broken, which would cleave the eight-membered ring to form a dicarboxylic acid derivative, assuming the carbons of the original double bond were secondary. masterorganicchemistry.com This reaction proceeds through the initial formation of a diol, which is then further oxidized, breaking the carbon-carbon bond. libretexts.org

Table 2: Representative Oxidation Reactions of the Cyclooctene Moiety
Reaction TypeReagent(s)Intermediate/Key FeatureProductReference
Syn-Dihydroxylation1. OsO₄ (catalytic) 2. NMO (co-oxidant)Cyclic osmate estercis-1,2-Diol masterorganicchemistry.com
Syn-DihydroxylationCold, dilute, alkaline KMnO₄Cyclic manganate (B1198562) estercis-1,2-Diol libretexts.org
Oxidative CleavageHot, concentrated, acidic KMnO₄Cleavage of C=C bondDicarboxylic acid libretexts.orglibretexts.org

The olefinic or acetylenic bonds within this compound systems can act as dienophiles or participate in cycloaddition reactions. A notable example is the Diels-Alder reaction, a powerful tool for forming six-membered rings. umkc.edu

In one documented pathway, a highly reactive benzocyclooctatetraene derivative can undergo a Diels-Alder reaction with a suitable diene. acs.org More specifically, research has shown that benzyne (B1209423), a highly reactive intermediate, can be trapped by tetraphenylcyclopentadienone. umkc.eduscribd.com Benzyne acts as the dienophile, reacting with the diene (tetraphenylcyclopentadienone) to form a bicyclic adduct. This intermediate then readily loses carbon monoxide (CO) in a retro-Diels-Alder reaction to yield a stable, aromatic product, 1,2,3,4-tetraphenylnaphthalene. umkc.eduscribd.com This sequence demonstrates how the unsaturation within the eight-membered ring system can be utilized to construct complex polycyclic aromatic structures.

Table 3: Diels-Alder Reaction Involving a Benzene-Ring Analogue
DieneDienophile (or its precursor)Key IntermediateFinal ProductReference
TetraphenylcyclopentadienoneBenzyne (from anthranilic acid + isoamyl nitrite)Bicyclic adduct1,2,3,4-Tetraphenylnaphthalene umkc.eduscribd.com

The this compound skeleton can be both the target of ring contraction reactions and the product of ring expansion reactions, highlighting the dynamic nature of medium-sized rings in organic synthesis.

Ring Contraction: A well-established method for the contraction of cyclic ketones is the Favorskii rearrangement. wikipedia.orgslideshare.netyoutube.com This reaction converts a cyclic α-halo ketone into a ring-contracted carboxylic acid or its derivative in the presence of a base. wikipedia.orgchemistry-reaction.com For a this compound system, this would involve the initial formation of an α-halo-benzocyclooctanone. Treatment of this substrate with a base, such as sodium hydroxide (B78521) or an alkoxide, would initiate the rearrangement. wikipedia.org The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then attacked by the base. slideshare.netchemistry-reaction.com Subsequent ring-opening of this strained intermediate leads to the formation of a more stable carbanion, which upon protonation yields the final ring-contracted product, a derivative of benzocycloheptene (B12447271) carboxylic acid. wikipedia.orgchemistry-reaction.com

Ring Expansion: The synthesis of this compound derivatives is frequently accomplished through ring expansion reactions, a powerful strategy for constructing medium-sized rings. A notable method involves the thermal ring expansion of dienylbenzocyclobutenes. slideshare.netscribd.com In this process, a dienylbenzobutene, which can be prepared from benzocyclobutenone, undergoes a thermal rearrangement. slideshare.net This electrocyclic reaction involves the opening of the strained four-membered ring and subsequent [4+4] cycloaddition to form the eight-membered this compound ring system, often yielding benzocyclooctenone derivatives in high yields. slideshare.netscribd.com

Transannular Interactions and Cyclizations

The eight-membered ring of the this compound system is prone to transannular reactions, where a bond is formed between non-adjacent atoms across the ring. These cyclizations are often driven by the proximity of reactive centers, which is a consequence of the ring's conformational dynamics.

A notable example involves the highly reactive 3,4-benzocycloocten-1,5-diyne. When treated with various electrophilic reagents, cationic intermediates are generated. These intermediates readily undergo transannular cyclization to yield novel derivatives of 1,2-dihydropentalene, a fused bicyclic system. researchgate.net This transformation highlights how the creation of a reactive site within the eight-membered ring can initiate a cascade that results in significant skeletal reorganization. researchgate.net

Similarly, intramolecular cyclization can be induced in other this compound derivatives. For instance, the reaction of certain dimeric macrocyclic alkynes with iodine triggers an intramolecular cyclization, leading to a new, complex fused ring system. researchgate.net The influence of ring strain is a critical factor governing the competition between cyclization and other reaction pathways, such as rearrangements. acs.orgresearchgate.net In acyl radical reactions involving bicyclo[2.2.2]octanone precursors with fused eight-membered rings, the system preferentially undergoes cyclization over rearrangement, demonstrating the thermodynamic favorability of forming certain fused structures. acs.orgresearchgate.net

These transannular events are not limited to ground-state reactions; photochemical methods can also be employed. Intramolecular photoinduced diene-diene cycloadditions represent a selective method for constructing complex eight-membered rings and can lead to polyquinane structures. acs.org

Heterocyclic Fused this compound Derivatives and Their Transformations

Fusing heterocyclic rings to the this compound scaffold generates a diverse range of compounds, many of which are inspired by the structures of bioactive natural products like colchicine (B1669291) and combretastatin (B1194345) A-4. researchgate.netnih.gov These transformations often involve the reaction of a substituted this compound with reagents that build the heterocyclic moiety.

A direct approach involves the reaction of 5-chloro-10-nitrothis compound with ethyl isocyanoacetate in the presence of a base (t-BuOK). This reaction proceeds to form ethyl 7-chlorobenzocycloocteno[5,6-c]pyrrole-3-carboxylate in a 30% yield. clockss.org This method provides a pathway to pyrrole-fused systems. clockss.org

Another important class of heterocyclic derivatives are quinoxalines. The synthesis of a benzocycloocta[b]quinoxaline has been achieved starting from a this compound precursor. chem-soc.si The initial step involves a modified acyloin cyclization to produce 8-hydroxy-5,8,9,10-tetrahydro-6H-benzocycloocten-7-one. This acyloin is then oxidized with Jones reagent to yield the corresponding α-diketone, 5,6,9,10-tetrahydro-benzocyclooctene-7,8-dione. The subsequent condensation of this diketone with benzene-1,2-diamine in refluxing acetic acid furnishes the target 6,7,10,11-tetrahydro-benzocycloocta[b]quinoxaline. chem-soc.si

The incorporation of heterocyclic rings can be crucial for modulating the properties of the parent molecule. researchgate.net In the development of analogues of combretastatin A-4, various heterocycles like pyrazole, isoxazole, and pyrrole (B145914) have been used as linkers between phenyl rings to enhance properties such as water solubility. researchgate.net

Starting Material Reagents Product Yield Reference
5-Chloro-10-nitrothis compoundEthyl isocyanoacetate, t-BuOKEthyl 7-chlorobenzocycloocteno[5,6-c]pyrrole-3-carboxylate30% clockss.org
5,6,9,10-Tetrahydro-benzocyclooctene-7,8-dioneBenzene-1,2-diamine, Acetic acid6,7,10,11-Tetrahydro-benzocycloocta[b]quinoxaline- chem-soc.si

Radical Reaction Pathways of this compound Intermediates

Radical reactions provide a powerful avenue for the synthesis and functionalization of this compound systems. The benzylic position of the this compound core is particularly susceptible to radical formation due to the ability of the adjacent aromatic ring to stabilize the resulting radical intermediate through resonance. libretexts.org

One of the key radical-based strategies for constructing the this compound ring itself involves cobalt catalysis. researchgate.netacs.org Metalloradical activation of specific o-aryl aldehydes with tosylhydrazide and a cobalt(II) porphyrin catalyst generates cobalt(III)-carbene radical intermediates. researchgate.net These intermediates undergo intramolecular hydrogen atom transfer (HAT) from an allylic position to the carbene radical, which is followed by a nearly barrierless radical rebound step within the coordination sphere of the cobalt catalyst to form the eight-membered ring. researchgate.net This process is versatile and tolerates a high degree of functional groups. researchgate.net

Once formed, the this compound skeleton can undergo further transformations via radical pathways. A thiol-mediated acyl radical reaction of a precursor containing a fused eight-membered ring (9a) using tBuSH/AIBN leads to a cyclized isotwistane product (17a) in 54% yield. acs.org This reaction proceeds through a 5-exo-trig cyclization of an acyl radical intermediate. researchgate.net The outcome of such reactions, whether cyclization or rearrangement, is heavily influenced by the ring strain of the fused system. acs.orgresearchgate.net

Precursor Type Reaction Key Intermediate Product Type Reference
o-Aryl aldehydeCobalt(II)-catalyzed cyclizationCobalt(III)-carbene radicalThis compound researchgate.net
Bicyclo[2.2.2]octenone with fused 8-membered ringThiol-mediated acyl radical reactionAcyl radicalCyclized isotwistane acs.orgresearchgate.net

Rearrangement Reactions

The this compound framework is also subject to various rearrangement reactions, which can be used strategically to construct the ring system itself or to transform it into other complex fused structures. These rearrangements can be broadly classified as sigmatropic or skeletal rearrangements.

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. askthenerd.com A key example relevant to this compound synthesis is the aromatic Cope rearrangement, a researchgate.netresearchgate.net sigmatropic rearrangement. askthenerd.comhanspub.org This reaction has been effectively used to construct the fused this compound ring system from trans-1-aryl-2-ethenylcyclobutanecarbonitrile precursors. hanspub.orgresearchgate.netacs.org The thermal reaction of these substrates initiates a rearrangement that leverages the release of strain from the four-membered ring and the formation of the stable aromatic system in the product to drive the transformation. hanspub.org The presence of electron-withdrawing groups is often crucial for facilitating the reaction under milder conditions. hanspub.org

While the classic Cope rearrangement is thermally allowed, other sigmatropic shifts, such as the researchgate.netCurrent time information in Bangalore, IN. shift, are thermally forbidden but photochemically allowed according to the Woodward-Hoffmann rules. askthenerd.comuh.edu The acs.orgCurrent time information in Bangalore, IN. sigmatropic rearrangement, involving six electrons, is thermally allowed and represents another common type of this reaction class. askthenerd.comuh.edu

Skeletal rearrangements involve a more profound reorganization of the carbon framework and are often initiated by the formation of reactive intermediates like carbocations. As mentioned previously, cationic intermediates generated from 3,4-benzocycloocten-1,5-diyne undergo a transannular cyclization that can be viewed as a skeletal rearrangement, transforming the eight-membered ring into a fused 1,2-dihydropentalene system. researchgate.net

In other systems, skeletal rearrangements can compete with different pathways. For example, in the reaction of bicyclo[2.2.2]octenone systems, a rearrangement pathway can occur via a twistane (B1239035) intermediate, which competes with the cyclization pathway. acs.orgresearchgate.net The balance between these two outcomes is dictated by thermodynamics and the inherent strain energy of the fused rings in the starting materials and intermediates. researchgate.net These types of rearrangements are of significant importance in organic synthesis as they can lead to complex and often hard-to-reach bioactive compounds. cambridgescholars.com

Metal-Mediated and Organometallic Reactions

Metal-based reagents and catalysts play a crucial role in the synthesis and transformation of this compound derivatives. These reactions encompass a wide range of processes, from catalytic cyclizations to stoichiometric reactions of organometallic complexes. iitd.ac.inlibretexts.org

As detailed in the section on radical pathways, cobalt-catalyzed reactions are highly effective for the synthesis of functionalized benzocyclooctenes from aldehyde precursors via carbene radical intermediates. researchgate.netacs.org Furthermore, this compound-diynes can react with metal carbonyls; for instance, 3,4-benzocycloocten-1,5-diyne reacts with octacarbonyldicobalt to form a stable bis-metal complex. researchgate.net

The synthesis of the this compound core can also be achieved through classic organometallic reactions. A modified acyloin cyclization of a diester precursor using elemental sodium and trimethylsilyl (B98337) chloride (TMSCl) in refluxing toluene (B28343) is an effective method for creating the eight-membered ring. chem-soc.si The synthesis of certain this compound analogues also relies on foundational organometallic chemistry, such as the Wittig reaction for olefination, which is then followed by a catalytic hydrogenation step. nih.gov

Organometallic reagents, due to the nucleophilic character of the carbon atom bonded to the metal, are powerful tools in synthesis. libretexts.orgmsu.edu Reactions like oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals and can be used to form or cleave bonds at the metal center, enabling complex transformations. iitd.ac.inlibretexts.orgnih.gov For example, the synthesis of various substituted cyclooctatetraenes, which are structurally related to this compound, heavily relies on transition metal-mediated or catalyzed methods. rsc.org

Advanced Structural Elucidation and Conformational Analysis of Benzocyclooctene

Spectroscopic Characterization Methodologies

Spectroscopic analysis provides the foundational data for the structural and conformational assessment of benzocyclooctene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecule's atomic connectivity, molecular mass, and functional group arrangement.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. It provides information on the chemical environment of individual protons and carbon atoms, their connectivity, and their spatial relationships, which are crucial for defining the molecule's conformation.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information for structural verification. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides corresponding information for the carbon skeleton.

For this compound (C₁₂H₁₄), the spectra would show distinct signals for the aromatic protons and the aliphatic protons of the cyclooctene (B146475) ring. The aromatic region would typically display a multiplet for the four protons on the benzene (B151609) ring. The aliphatic region would be more complex due to the conformational flexibility of the eight-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.0 - 7.3 125.0 - 130.0
Aromatic C (quaternary) - 135.0 - 140.0
Aliphatic CH₂ (benzylic) ~2.7 - 2.9 ~30.0 - 35.0

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and for probing the molecule's conformational properties.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons within the aromatic ring and, crucially, map out the entire spin system of the aliphatic cyclooctene ring, confirming the sequence of methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals (or vice versa).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons, which are invisible in HSQC spectra. For instance, HMBC would show correlations from the benzylic protons to the quaternary aromatic carbons at the ring junction, confirming the fusion of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for conformational analysis. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For the flexible eight-membered ring of this compound, NOESY correlations would reveal which protons are on the same side of the ring, providing direct evidence for the dominant conformation (e.g., boat-chair, twist-boat) in solution.

The eight-membered ring of this compound is not static; it undergoes conformational interconversion, such as ring inversion. cdnsciencepub.comucl.ac.uklibretexts.org This dynamic process can be studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR). ucl.ac.ukunibas.itfu-berlin.depsu.edu

At high temperatures, the ring inversion is rapid on the NMR timescale, and the spectrum shows averaged signals for the exchanging protons. As the temperature is lowered, the rate of interconversion decreases. Eventually, the exchange becomes slow enough that the signals for the individual, distinct protons in a single static conformation broaden, then decoalesce into separate signals. By analyzing the line shape of the signals at different temperatures, particularly at the coalescence temperature, it is possible to calculate the rate of the exchange process and the free energy of activation (ΔG‡) for the conformational interconversion. ucl.ac.uk This energy barrier provides a quantitative measure of the conformational stability of the this compound ring system. Studies on related compounds like benzocyclooctatetraene confirm that the eight-membered ring is non-planar and undergoes such inversion processes. cdnsciencepub.com

Mass spectrometry (MS) provides two key pieces of information: the precise molecular mass of the compound and a fragmentation pattern that serves as a molecular fingerprint. libretexts.orgchemguide.co.uklibretexts.org For this compound (C₁₂H₁₄), high-resolution mass spectrometry would detect the molecular ion peak (M⁺) and confirm its elemental composition.

Electron ionization mass spectrometry (EI-MS) would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern can help confirm the structure. Due to the stability of the aromatic ring, a prominent molecular ion peak at m/z = 158 would be expected. docbrown.infomiamioh.edu

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Fragment Lost Notes
158 [C₁₂H₁₄]⁺ - Molecular Ion (M⁺)
130 [C₁₀H₁₀]⁺ C₂H₄ Loss of ethylene (B1197577) from the cyclooctene ring
115 [C₉H₇]⁺ C₃H₇ Loss of a propyl radical, likely involving rearrangement
104 [C₈H₈]⁺ C₄H₆ Loss of butadiene, possibly via retro-Diels-Alder type cleavage

IR Spectroscopy: To be IR active, a vibration must cause a change in the molecule's dipole moment. mt.comksu.edu.sa It is particularly sensitive to polar bonds.

Raman Spectroscopy: For a vibration to be Raman active, it must cause a change in the molecule's polarizability. mt.comksu.edu.sa This technique is often more sensitive to non-polar, symmetric bonds.

For this compound, both techniques would confirm the presence of aromatic and aliphatic C-H bonds, as well as the aromatic C=C bonds. The low-frequency fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to the bending and skeletal vibrations of the entire fused-ring system. These frequencies are highly sensitive to the molecule's specific conformation, and theoretical calculations are often used to assign these modes to particular conformational isomers.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Primary Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Stretch 1610 - 1580, 1500 - 1450 IR, Raman (often strong in Raman)
Aliphatic CH₂ Scissoring ~1465 IR
Aromatic C-H Out-of-Plane Bend 900 - 675 IR (strong)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable insights into the electronic structure of molecules like this compound. renishaw.comlibretexts.org These methods probe the transitions between different electronic energy levels within the molecule upon absorption or emission of light. libretexts.orgsingle-molecule.nl

The UV-Vis absorption spectrum of a this compound derivative, specifically 3,5,8,10-tetrabromo-2,7-diethylthis compound, shows a significant absorption maximum at 230 nm. oup.com Another derivative, 5,8,10-tribromo-7(8H)-benzocyclooctenone, exhibits multiple absorption bands at 210.2 nm, 252 nm, 261 nm, and 372 nm. oup.com The absorption spectrum of 1,2-benzoquinone, a related compound, displays a broad, moderately intense band in the near-UV region with a maximum at 389 nm. researchgate.netnih.gov Gaussian analysis of its spectrum also suggests the presence of other less intense bands between 250-320 nm. researchgate.netnih.gov The position and intensity of these absorption bands are characteristic of the electronic transitions within the molecule and are influenced by the specific substituents and the conformation of the eight-membered ring. rsc.org

Fluorescence spectroscopy, which measures the light emitted from a molecule as it relaxes from an excited electronic state to its ground state, can also be employed to study this compound. warwick.ac.ukedinst.com The fluorescence spectrum of this compound, when excited at 270 nm in a cyclohexane (B81311) solution, reveals information about its excited state properties. cdnsciencepub.com The low fluorescent yield observed for some benzocycloalkenes can be attributed to their strained structures, which may facilitate non-radiative decay pathways that compete with fluorescence. cdnsciencepub.com The study of both absorption and emission spectra provides a more complete picture of the electronic landscape of this compound and its derivatives. single-molecule.nl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com This method has been instrumental in elucidating the solid-state structures of various this compound derivatives, providing definitive information on their molecular geometry and intermolecular interactions. oup.comnih.gov

X-ray diffraction analysis allows for the accurate determination of bond lengths, bond angles, and torsion angles within the this compound framework. openedmb.calibretexts.orgallen.in For instance, the crystal structure of 5,8,10-tribromo-7(8H)-benzocyclooctenone revealed that the endocyclic bond angles of the eight-membered ring vary significantly, ranging from 110.3° to 134.6°. oup.com This wide range of angles highlights the strained nature of the cyclooctene ring.

The determination of these parameters is crucial for understanding the intrinsic geometry of the molecule, which is often influenced by the fusion of the benzene ring and the inherent strain of the eight-membered ring. allen.insparkl.me The data obtained from X-ray crystallography serves as a benchmark for computational studies and helps in understanding the molecule's reactivity and potential biological activity. researchgate.net

Table 1: Selected Bond Parameters for a this compound Derivative

Parameter Value
C(4a)-C(5)-C(6) Bond Angle 134.6°
C(7)-C(8)-C(9) Bond Angle 110.3°

Data derived from the X-ray crystallographic analysis of 5,8,10-tribromo-7(8H)-benzocyclooctenone. oup.com

Beyond individual molecular structure, X-ray crystallography provides critical information about how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.netmdpi.com The analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the stability of the crystal. cam.ac.ukrsc.org

In the crystal structure of 5,8,10-tribromo-7(8H)-benzocyclooctenone, the arrangement of molecules in the unit cell is dictated by these intermolecular forces. oup.com Understanding these interactions is not only important for solid-state chemistry but can also provide insights into molecular recognition processes in biological systems. nih.gov The way molecules pack in a crystal can influence physical properties such as solubility and melting point.

Conformational Analysis of the Eight-Membered Ring System

The eight-membered ring of this compound is conformationally flexible, capable of adopting various spatial arrangements or conformers. pressbooks.pubdalalinstitute.com The study of these conformers and the energetic relationships between them is essential for a comprehensive understanding of the molecule's behavior.

The different conformations of the cyclooctene ring are not equally stable. The relative energies of these conformers define the energetic landscape of the molecule. nih.gov For cyclohexane, a related cycloalkane, the chair conformation is the most stable due to the minimization of both angle and torsional strain. libretexts.org While this compound has a more complex conformational landscape, the principles of minimizing strain still apply.

Computational studies can be used to explore the potential energy surface of this compound, identifying the various stable conformers and the energy barriers for interconversion between them. researchgate.net The conformation adopted by a molecule in a crystal structure represents a low-energy state, but it may not necessarily be the absolute global minimum energy conformer, as crystal packing forces can influence the final adopted geometry. rsc.org

Table 2: Relative Stability of Cyclohexane Conformers

Conformation Relative Energy (kcal/mol)
Chair 0
Twist-Boat 5.5
Boat 6.9
Half-Chair 10.8

Data for cyclohexane, a model for understanding cycloalkane conformations. libretexts.orglibretexts.org

A key feature of medium-sized rings like the eight-membered ring in this compound is the presence of transannular strain. nih.gov This type of strain arises from steric crowding of atoms or groups across the ring from each other. libretexts.org This repulsive interaction significantly influences the preferred conformation of the ring, forcing it to adopt puckered or folded shapes to alleviate the strain. oup.comresearchgate.net

The synthesis of some this compound derivatives can be challenging due to the inherent strain in the eight-membered ring. oup.com In certain reactions, this transannular strain can lead to unexpected rearrangements or cyclizations. oup.com For example, the treatment of some benzocyclooctenone precursors with acid can lead to transannular bond formation, creating tricyclic ketones. oup.com This highlights how transannular strain is not just a structural feature but also a key factor in determining the chemical reactivity of this compound systems.

Stereochemical Aspects of this compound Structures

The control and understanding of stereochemistry are paramount in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov In this compound derivatives, chirality can arise from stereogenic carbon atoms within the eight-membered ring or from restricted rotation around a chemical bond, leading to separable atropisomers. rsc.orgwikidoc.org

Chirality and Diastereoselectivity

The synthesis of this compound derivatives often involves reactions that create one or more stereogenic centers on the cyclooctane (B165968) portion of the molecule. The stereochemical outcome of these reactions is frequently controlled by the stereochemistry of the reactants or the reaction conditions.

For instance, intramolecular cyclization is a common strategy to construct the this compound skeleton. researchgate.net In the synthesis of methanothis compound derivatives, which feature a methylene bridge that rigidifies the eight-membered ring, the stereochemistry of the final product is directly influenced by the geometry of the starting material. Research has shown that the Z- and E-isomers of an enol ether precursor lead to different diastereomeric cycloadducts. researchgate.net This highlights a key principle in this compound synthesis: existing stereocenters or geometric isomers in a precursor can effectively relay their stereochemical information to the final product.

Similarly, the preparation of bridged this compound derivatives, such as 5,9-methanobenzocycloocten-11-amine, results in specific stereochemical configurations denoted by descriptors like (5α, 9α, 11S*). ontosight.aiontosight.ai These rigid structures lock the molecule into a defined three-dimensional shape, where the substituents occupy fixed positions relative to the this compound core. The specific stereoisomer is often crucial for biological activity. ontosight.ai X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for establishing the absolute and relative stereochemistry of these complex structures. researchgate.netcdnsciencepub.com

The table below presents examples of chiral this compound-based compounds where specific stereochemistry is a defining feature.

Compound Name/ClassKey Stereochemical FeatureMethod of DeterminationSignificance
Methanothis compound Isomerscis and trans methylene-bridged isomers (e.g., 6a,b) researchgate.netNMR Spectroscopy, X-ray Crystallography researchgate.netStereochemistry of the product is controlled by the stereochemistry of the enol ether reactant. researchgate.net
(5α,9α,11S)-5,9-Methanobenzocycloocten-11-amine (Org 6363)Defined stereochemistry at positions 5, 9, and 11. ontosight.aiNot specified, but denoted by (5α,9α,11S) configuration.The specific stereochemistry is noted as important for its biological and pharmacological properties. ontosight.ai
syn- and anti-2-Hydroxy-11-oximino-6,9-methano-5,6,7,8,9,10-hexahydrothis compoundsyn and anti isomers of the oxime group. cdnsciencepub.comIR, NMR, MS, and NMR shift reagent studies. cdnsciencepub.comIsomers were precursors to a novel benzazocine ring system via Beckmann rearrangement. cdnsciencepub.com
This compound-based Tubulin InhibitorsR- and S-configured enantiomers at a chiral center. researchgate.netChiral separation. researchgate.netThe R-configured enantiomer was found to be significantly more potent than the S-configured enantiomer in anti-proliferative assays. researchgate.net

Atropisomerism in this compound Analogs

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single (sigma) bond. wikidoc.org If the energy barrier to rotation is high enough, the resulting stereoisomers (atropisomers) can be isolated. wikidoc.org This phenomenon is well-documented in biaryl compounds and is also a key stereochemical feature in medium-ring benzo-fused systems, making it highly relevant to this compound structures. rsc.org The restricted rotation is typically caused by steric hindrance between bulky groups positioned near the axis of rotation.

In the context of this compound, atropisomerism can occur due to the hindered rotation of the bond linking the benzene ring to the cyclooctene ring, especially when substituents are present on the aromatic ring or the adjacent positions of the eight-membered ring. The conformation of the flexible eight-membered ring itself contributes significantly to the steric barrier. rsc.org

The stability of atropisomers is a critical factor in fields like drug discovery. nih.govnih.gov Atropisomers are often classified based on their rotational energy barrier (ΔErot) or their half-life of interconversion (t1/2) at a given temperature.

The table below summarizes the general classification of atropisomers, which is applicable to potentially atropisomeric this compound derivatives.

Atropisomer ClassRotational Energy Barrier (ΔErot)Interconversion CharacteristicsImplication in Drug Development
Class 1 < 20 kcal/mol nih.govRapidly equilibrating conformers at room temperature.Generally considered as a single, achiral compound as isolation of isomers is not feasible. nih.gov
Class 2 20 to 30 kcal/mol nih.govInterconversion is slow, but may occur under physiological or storage conditions.Considered challenging for development, as stereochemical integrity can be compromised over time. nih.gov
Class 3 > 30 kcal/mol nih.govRotation is sufficiently hindered to allow for separation and long-term stability.Can be developed as single, stable enantiomers, each requiring separate evaluation. nih.gov

The introduction of restricted rotation can be a deliberate strategy in medicinal chemistry to lock a molecule into a specific bioactive conformation, potentially enhancing its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For medium-ring benzo-fused heterocycles, factors such as ring size, steric bulk of substituents, and the presence of other stereocenters all influence the conformational dynamics and the rate of stereo-inversion. rsc.org These principles directly apply to the carbocyclic this compound system, where the interplay between the eight-membered ring's conformation and substituent interactions dictates the stability of any potential atropisomers.

Theoretical and Computational Investigations of Benzocyclooctene

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, offer a powerful means to investigate the electronic structure and energy of molecules. dtic.mil These calculations can be broadly categorized into ab initio and density functional theory methods.

Ab initio molecular orbital methods are "first-principles" calculations that solve the Schrödinger equation without empirical parameters. dtic.mil These methods are characterized by their rigor and can provide highly accurate results, particularly when sophisticated levels of theory and large basis sets are employed. dtic.milosti.gov For benzocyclooctene and its derivatives, ab initio calculations can be used to:

Determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.

Calculate the relative energies of different conformers to identify the most stable structures.

Investigate the electronic properties, such as charge distribution and dipole moments.

Predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

While computationally intensive, ab initio methods provide a fundamental understanding of the intrinsic properties of the this compound scaffold. dtic.milajol.info

Density Functional Theory (DFT) has emerged as a widely used computational method due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jpresearchgate.net DFT calculates the electronic energy of a system based on its electron density, which is a simpler quantity to handle than the many-electron wavefunction. nih.gov

For the ground state of this compound and its analogs, DFT calculations are routinely used to:

Optimize molecular structures and predict conformational preferences.

Calculate thermodynamic properties such as enthalpy and Gibbs free energy.

Determine electronic properties like ionization potentials and electron affinities.

The study of excited states is crucial for understanding the photophysical and photochemical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a popular extension of DFT for investigating excited states. researchgate.netchemrxiv.org TD-DFT calculations on this compound systems can provide valuable information on:

Vertical excitation energies, which correspond to electronic transitions from the ground state to excited states. mdpi.com

The nature of electronic transitions (e.g., π-π* or n-π* transitions).

Simulated UV-Vis absorption spectra, which can be directly compared with experimental data. researchgate.net

The geometries and properties of excited states, which are important for understanding photochemical reactions. chimia.ch

Identify Transition States: Locate the high-energy structures that connect reactants and products.

Calculate Activation Energies: Determine the energy barriers for different reaction steps, which provides insight into reaction rates. sumitomo-chem.co.jp

Investigate Reaction Intermediates: Characterize the structure and stability of transient species formed during a reaction.

These computational investigations can provide a detailed, atomistic-level understanding of how this compound and its derivatives are formed and how they react. wikipedia.org

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more computationally efficient approach for exploring the conformational space of molecules like this compound. libretexts.orgjussieu.fr

Molecular Mechanics (MM) methods use classical physics to model molecules as a collection of atoms held together by springs. jussieu.fr The energy of a molecule is calculated using a force field, which is a set of empirical parameters that describe the potential energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions. libretexts.orgrsc.org MM is particularly useful for:

Rapidly exploring the vast number of possible conformations of a flexible molecule like this compound.

Identifying low-energy conformers that are likely to be populated at a given temperature.

Providing starting structures for more accurate quantum chemical calculations.

Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms in a molecule over time. mdpi.comnih.gov This provides a dynamic picture of how the molecule moves and changes its conformation. rub.denih.gov MD simulations of this compound can be used to:

Simulate the time-dependent behavior of the molecule in different environments (e.g., in solution).

Explore the conformational landscape and the transitions between different conformers. mdpi.com

Calculate thermodynamic properties by averaging over the simulation trajectory.

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. mdpi.commdpi.com In silico (computer-based) approaches have become an integral part of modern drug discovery and can be applied to this compound derivatives to guide the design of new compounds with desired properties. researchgate.netscispace.comrsc.org

In silico SAR studies can involve:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of this compound analogs with their measured biological activity (e.g., anticancer potency).

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in the this compound scaffold that are responsible for its biological activity.

Molecular Docking: Simulating the binding of this compound derivatives to a biological target (e.g., a protein) to predict their binding affinity and orientation.

These in silico methods can help to prioritize which this compound analogs to synthesize and test, thereby accelerating the discovery of new therapeutic agents. nih.govscielo.br

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new this compound compounds. mpg.deresearchgate.net

Table 1: Predicted Spectroscopic Parameters for this compound Derivatives

Spectroscopic TechniquePredicted ParametersComputational Method
Infrared (IR) Spectroscopy Vibrational frequencies and intensitiesDFT, Ab initio
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts and coupling constantsDFT, Ab initio
UV-Vis Spectroscopy Excitation energies and oscillator strengthsTD-DFT
Circular Dichroism (CD) Spectroscopy Rotatory strengthsTD-DFT

These predictions can be particularly valuable for:

Confirming molecular structures: By comparing calculated spectra with experimental data.

Assigning spectral features: By correlating specific vibrations or electronic transitions with particular parts of the this compound molecule.

Understanding the effects of conformational changes and substituent effects on spectroscopic properties.

Exploration of Biological Interactions and Mechanistic Insights Non Clinical

In Vitro Biological Activity Screening Methodologies

In vitro screening provides the foundational data for understanding the biological potential of novel compounds. For benzocyclooctene derivatives, these methodologies are designed to assess their interaction with specific biological molecules and pathways in a controlled laboratory setting.

A significant body of research on this compound analogues has centered on their ability to interfere with microtubule dynamics, a key target for anticancer drugs. researchgate.netnih.gov The methodologies employed are designed to quantify this inhibitory activity and to elucidate the specific binding interactions.

The primary assay used is the in vitro tubulin polymerization assay . In this method, purified tubulin is induced to polymerize into microtubules, a process that can be monitored by measuring the increase in light scattering or fluorescence over time. The this compound compound is added to the reaction, and its ability to inhibit polymerization is quantified by measuring the reduction in the rate or extent of microtubule formation. mdpi.com The results are typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit the polymerization process by 50%. nih.govfrontiersin.org

To determine the specific site of interaction on the tubulin protein, competitive binding assays are frequently performed. nih.gov Many tubulin inhibitors bind to the colchicine (B1669291) binding site. frontiersin.orgmdpi.com To verify this for this compound analogues, a competition experiment is set up using a radiolabeled form of colchicine (e.g., [³H]colchicine). The assay measures the ability of the test compound to displace the radiolabeled colchicine from its binding site on tubulin. nih.govmdpi.com A significant reduction in bound radioactivity in the presence of the this compound derivative indicates that it binds to the same or an overlapping site as colchicine. nih.gov

Research inspired by the natural products colchicine and combretastatin (B1194345) A-4 (CA4) has led to the synthesis of various fused aryl-cycloalkyl compounds, including this compound analogues, that function as inhibitors of tubulin polymerization. researchgate.netnih.gov Several of these synthetic analogues have shown potent activity.

CompoundDescriptionTubulin Polymerization IC₅₀ (µM)Colchicine Binding Inhibition (%)Reference
This compound analogue 20Synthetic analogue&lt; 5Not Reported nih.gov
This compound analogue 21Synthetic analogue&lt; 5Not Reported nih.gov
This compound phenol (B47542) 23Synthetic analogue1.278% at 5 µM nih.gov
Combretastatin A-4 (CA4)Reference Compound~198% at 5 µM nih.govresearchgate.net
KGP18Benzosuberene analogue~1Not Reported nih.govresearchgate.net

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme, which may be implicated in a disease pathway. nih.gov For this compound derivatives, these assays would typically be employed to screen for activity against a panel of relevant enzymes, such as those involved in inflammation (e.g., cyclooxygenases) or cancer-related signaling (e.g., kinases).

A standard method involves incubating the purified enzyme with its specific substrate, which the enzyme converts into a detectable product. nih.govnih.gov The test compound is included in the incubation mixture at various concentrations. The rate of product formation is measured, often using spectrophotometry, fluorometry, or liquid chromatography-mass spectrometry (LC-MS/MS). q2labsolutions.combioduro.com The inhibitory potency is quantified as an IC₅₀ value, representing the concentration of the compound that reduces enzyme activity by 50%. q2labsolutions.com

Further kinetic studies can be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). bu.eduuomustansiriyah.edu.iq This is often achieved by measuring the reaction rates at different concentrations of both the substrate and the inhibitor and analyzing the data using graphical methods like the Lineweaver-Burk plot. bu.edu For certain enzymes, such as cytochrome P450s, time-dependent inhibition (TDI) assays are also crucial to assess if a compound or its metabolite can cause irreversible inactivation of the enzyme over time. nih.govbioduro.com

To investigate the potential effects of this compound compounds on the central nervous system (CNS), receptor binding studies are essential. These assays determine whether a compound can bind to specific neurotransmitter receptors and with what affinity. msdmanuals.com

The most common technique is the radioligand binding assay . sygnaturediscovery.comcsic.es This method uses a radioactive molecule (radioligand) known to bind with high affinity and specificity to the target receptor. The assay is conducted using membranes prepared from brain tissue or from cells engineered to express the receptor of interest. sygnaturediscovery.comnih.gov In a competition binding assay , the membranes, radioligand, and varying concentrations of the test compound are incubated together. The test compound's ability to displace the radioligand from the receptor is measured by quantifying the remaining radioactivity bound to the membranes. researchgate.net

From this data, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. nih.gov These studies can be performed for a wide range of CNS receptors, such as dopamine, serotonin, histamine, and opioid receptors, to build a comprehensive profile of a compound's potential neurological activity and selectivity. nih.govredheracles.net

The potential of this compound derivatives as antimicrobial or anti-inflammatory agents is evaluated through a distinct set of in vitro assays.

Anti-inflammatory activity is often initially assessed using the inhibition of protein denaturation assay . Since inflammation can involve protein denaturation, a compound's ability to prevent thermally-induced denaturation of a protein like bovine serum albumin (BSA) is used as a preliminary indicator. semanticscholar.orgnih.gov A more specific approach involves measuring the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govmdpi.com Another widely used method is to measure the inhibition of nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) that have been stimulated with an inflammatory agent like lipopolysaccharide (LPS). rsc.orgnih.gov

Antimicrobial properties are characterized by determining a compound's ability to inhibit the growth of or kill various microorganisms, including bacteria and fungi. chiet.edu.eg The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. nih.gov The agar (B569324) well diffusion method can also be used for initial screening, where the size of the zone of growth inhibition around a well containing the test compound provides a qualitative measure of its activity. nih.govchiet.edu.eg

Mechanistic Studies of Cellular Interactions

Beyond screening for biological activity, it is crucial to understand how these compounds exert their effects at a cellular and molecular level. Mechanistic studies aim to identify the direct molecular targets of a compound and the subsequent cellular pathways it modulates.

Identifying the specific protein(s) that a bioactive small molecule like a this compound derivative binds to is a key step in understanding its mechanism of action. nih.gov Several powerful proteomics-based methodologies have been developed for this purpose. nih.gov

Affinity-based protein profiling is a direct approach where the small molecule is chemically modified to include a reactive group and an affinity tag (like biotin). patsnap.comresearchgate.net The modified compound (probe) is incubated with cell lysates or in live cells, where it covalently binds to its protein targets. The probe-protein complexes are then "pulled down" from the complex mixture using the affinity tag (e.g., with streptavidin beads) and the bound proteins are identified using mass spectrometry. mdpi.comnih.gov Photoaffinity labeling (PAL) is a variation where the probe contains a photoreactive group that forms a covalent bond with the target upon exposure to UV light. patsnap.comevotec.com

Label-free target identification methods have the advantage of not requiring chemical modification of the compound. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. researchgate.netnih.gov In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are separated from the soluble, stable ones. The protein that remains soluble at higher temperatures in the presence of the compound compared to its absence is identified as the target, typically using mass spectrometry. mdpi.comnih.gov

Drug Affinity Responsive Target Stability (DARTS): This method leverages the observation that ligand binding can alter a protein's susceptibility to digestion by proteases. Cell lysate is treated with the compound and then with a protease. The target protein is protected from digestion and can be identified by analyzing the protein bands on a gel or by mass spectrometry. nih.gov

Competitive Profiling: This approach is particularly useful when a compound is hypothesized to bind to a known class of proteins. For instance, to confirm that this compound analogue 23 binds to tubulin at the colchicine site, a direct competitive binding assay was used. In this experiment, the ability of analogue 23 to inhibit the binding of radiolabeled colchicine to tubulin directly demonstrated its interaction with this specific cellular target. nih.gov

Microtubule Dynamics Analysis in Cellular Models

The microtubule cytoskeleton is a highly dynamic polymer system essential for numerous cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. assaygenie.com Microtubules undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability. assaygenie.com The precise regulation of these dynamics is critical for proper chromosome segregation and cell proliferation. assaygenie.com Consequently, agents that disrupt microtubule dynamics are a major focus in cancer research. assaygenie.com

This compound derivatives have been identified as potent inhibitors of tubulin polymerization, the fundamental process of microtubule assembly. nih.gov The mechanism of these compounds often involves binding to the colchicine site on β-tubulin, which prevents the tubulin dimers from polymerizing into microtubules. nih.govresearchgate.net This interference with microtubule dynamics leads to a cascade of cellular effects, including the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

In a study evaluating a series of synthetic this compound analogues, several compounds demonstrated significant inhibitory activity against tubulin polymerization. nih.gov The activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the polymerization process by 50%. For instance, three specific this compound analogues showed strong activity with IC50 values below 5 µM. nih.gov The most potent of these, a this compound phenol designated as compound 23 , exhibited an IC50 value of 1.2 µM, which is comparable in potency to known tubulin inhibitors like combretastatin A-4 (CA4) and a highly active benzosuberene analogue, KGP18. nih.gov This highlights the potential of the this compound scaffold in designing effective antimitotic agents that function by disrupting microtubule dynamics. nih.gov

Table 1: Inhibition of Tubulin Polymerization by this compound Analogues This table summarizes the inhibitory activity of selected this compound compounds on tubulin polymerization. Data is sourced from reference nih.gov.

CompoundDescriptionIC50 (µM) for Tubulin Polymerization Inhibition
Analogue 20 This compound derivative2.5
Analogue 21 This compound derivative2.8
Analogue 23 This compound phenol derivative1.2
CA4 Combretastatin A-4 (Reference Compound)1.3
KGP18 Benzosuberene analogue (Reference Compound)1.2

Investigation of Vascular Disrupting Agent (VDA) Activity at a Mechanistic Level

Vascular Disrupting Agents (VDAs) are a class of therapeutic compounds that target the established blood vessels of tumors. mdpi.com Unlike anti-angiogenic agents that prevent the formation of new vessels, VDAs induce a rapid and selective shutdown of existing tumor vasculature, leading to extensive tumor cell death due to starvation and hypoxia. mdpi.commdpi.com Many potent VDAs, including those based on the this compound scaffold, function by disrupting the microtubule cytoskeleton within the tumor's endothelial cells. nih.govmdpi.com

The mechanism involves the VDA causing depolymerization of microtubules in activated endothelial cells. mdpi.com This leads to profound changes in cell shape; the endothelial cells round up, which increases vascular permeability and causes them to detach from one another and the vessel wall. mdpi.com The result is a blockage of the blood vessels, leading to vascular collapse and subsequent massive tumor necrosis. mdpi.com

The VDA potential of the this compound scaffold has been investigated mechanistically using in vivo models. nih.gov The most promising tubulin inhibitor from the series, this compound analogue 23 , was converted into a water-soluble phosphate (B84403) prodrug, analogue 24 , to assess its activity. nih.govnih.gov The VDA effect was visualized using non-invasive bioluminescence imaging (BLI) in a mouse model bearing a human breast tumor. nih.gov Following administration of the prodrug, a significant shutdown of tumor-associated blood vessels was observed. nih.govnih.gov BLI revealed a marked reduction in blood flow just 4 hours after treatment, an effect that was sustained at 24 and 48 hours. nih.govnih.gov This rapid vascular disruption within the tumor core is a hallmark of VDA activity and demonstrates the mechanistic potential of the this compound scaffold in this therapeutic approach. nih.govmdpi.com

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. gardp.org By analyzing SAR, chemists can identify the key structural features—or pharmacophores—responsible for a molecule's effects and design new compounds with improved potency or other desirable properties. wikipedia.org

For this compound-based tubulin inhibitors, SAR studies have provided crucial insights into the structural requirements for potent biological activity. nih.gov These investigations were inspired by the natural products colchicine and combretastatin A-4 (CA4), which feature two key aryl rings. nih.gov The research focused on how modifying the fused ring system that links these aryl moieties affects activity.

A key comparison was made between this compound analogues, which have a fused 6,8-membered ring system, and indene (B144670) analogues, which have a fused 6,5-membered ring system. nih.gov The results clearly demonstrated that the size of the carbocyclic ring plays a critical role. Three of the four synthesized this compound analogues were potent inhibitors of tubulin polymerization (IC50 < 5 µM). nih.govnih.gov In contrast, the corresponding indene analogues were significantly less active, with one showing only modest inhibition (IC50 = 11 µM). nih.govnih.gov This suggests that the 6,8-fused ring system of this compound provides a more optimal conformation for binding to tubulin compared to the more constrained 6,5-fused system of indene. nih.gov

Within the active this compound series, the substitution pattern on the second aryl ring also influenced potency. The most active compound, analogue 23 , featured a phenolic hydroxyl group, which was shown to be a favorable substitution for potent inhibition of tubulin polymerization. nih.gov

Design Principles for Biologically Active this compound Scaffolds

The design of biologically active this compound scaffolds has been guided by principles of pseudo-natural product synthesis, where structural motifs from known bioactive natural products are combined to create novel molecular frameworks. researchgate.netwhiterose.ac.uk The primary inspiration for the this compound tubulin inhibitors came from combining the salient structural features of colchicine and combretastatin A-4 (CA4). nih.govnih.gov

The core design principle involves a scaffold that correctly orients two key aromatic rings: a trimethoxyphenyl (TMP) A-ring and a substituted B-ring. The TMP group is a well-established pharmacophore for many tubulin inhibitors that bind at the colchicine site. researchgate.net The central challenge is to design the linker or fused ring system that holds these two aryl groups in the optimal spatial arrangement for high-affinity binding.

The research into this compound scaffolds established several key design considerations:

Fused Ring System: The size of the fused aliphatic ring is a critical determinant of activity. The studies demonstrated that a fused aryl-cycloalkyl system with an eight-membered ring (this compound) is highly effective for inhibiting tubulin polymerization. nih.gov This is a significant improvement over related seven-membered (benzosuberene) and especially five-membered (indene) ring systems. nih.gov

Mimicking Natural Product Conformation: The this compound scaffold serves as a conformationally restricted analogue of the flexible double-bond linker in CA4. The design aims to lock the two aryl rings into a bioactive conformation that mimics the binding pose of the natural product. nih.gov

Solubility and Prodrugs: For in vivo applications like VDA activity, bioavailability is crucial. A key design principle is the incorporation of functional groups that allow for the creation of water-soluble prodrugs. nih.gov For example, the phenolic hydroxyl group on the most potent this compound analogue (23 ) enabled its conversion to a phosphate salt prodrug (24 ), which is more soluble in aqueous media and can be effectively administered in biological models. nih.govnih.gov

These principles highlight a rational approach to drug design, where inspiration from natural products is combined with systematic structural modification and SAR analysis to develop novel and potent bioactive scaffolds. nih.govbiosolveit.de

Applications of Benzocyclooctene in Chemical Synthesis and Materials Science

Benzocyclooctene as a Versatile Synthetic Building Block

This compound, a polycyclic aromatic hydrocarbon, is distinguished by its fused bicyclic structure comprising a benzene (B151609) ring and a cyclooctene (B146475) ring. smolecule.com This unique structural arrangement provides significant flexibility, making it a valuable scaffold in medicinal chemistry and a versatile building block for creating more complex molecules. smolecule.com Its utility is demonstrated in its various chemical transformations, which allow for the introduction of diverse functional groups.

Key reactions highlighting its role as a synthetic intermediate include:

Thermal Ring Expansion: Benzocyclooctenone derivatives can be synthesized in high yields through the thermal four-carbon ring expansion of dienylbenzocyclobutenes. oup.comoup.com This method provides a strategic route to the core this compound structure. oup.comoup.com

Oxidation and Hydrogenation: The this compound framework can undergo oxidation to form various derivatives, while the double bond in the cyclooctene moiety can be hydrogenated to produce saturated compounds. smolecule.com

Friedel-Crafts Reactions: The aromatic ring of this compound is susceptible to Friedel-Crafts alkylation and acylation, enabling the attachment of various substituents. smolecule.com

Functionalization for Biological Activity: Derivatives of this compound are being actively explored as potential anticancer agents. smolecule.comrsc.org The core structure serves as a scaffold for synthesizing compounds that inhibit tubulin polymerization, a critical process in cell division. smolecule.comrsc.orgresearchgate.net For instance, specific analogues have demonstrated significant cytotoxicity against human cancer cell lines. smolecule.comrsc.org

The synthesis of functionalized benzocyclooctenes often involves multi-step pathways. A common strategy for producing this compound analogues begins with a Wittig olefination, followed by catalytic hydrogenation. nih.gov Another approach involves the [2+2] cycloaddition of benzyne (B1209423) and ketene (B1206846) silyl (B83357) acetal (B89532) to prepare a benzocyclobutenone intermediate, which then reacts with a dienyllithium species. oup.com Subsequent thermal ring expansion yields the desired benzocyclooctenone derivative. oup.com

Table 1: Key Synthetic Reactions Involving this compound

Reaction Type Reagents/Conditions Product Type Reference
Thermal Ring Expansion Dienylbenzocyclobutenes, Heat (e.g., 80°C in toluene) Benzocyclooctenone derivatives oup.comoup.com
Hydrogenation Catalytic Hydrogenation Saturated benzocyclooctane derivatives smolecule.comnih.gov
Friedel-Crafts Annulation Eaton's Reagent Fused ring systems smolecule.com
Oxidation Oxidizing agents Oxidized this compound derivatives smolecule.com
Wittig Reaction Phosphonium ylides Alkenes for further functionalization smolecule.comnih.gov

Integration into Polymeric Structures and Advanced Materials

The structural characteristics of this compound make it a candidate for incorporation into polymers and advanced materials. smolecule.com While still an emerging area of research, the potential exists to use this compound derivatives as monomers or prepolymers in polymerization reactions. google.comwikipedia.org The fusion of a rigid aromatic ring with a more flexible eight-membered ring can impart unique thermal and mechanical properties to polymeric materials.

The integration of this compound into polymer chains can be envisioned through several routes:

Chain-Growth Polymerization: Functionalized this compound derivatives containing vinyl or other polymerizable groups could act as monomers.

Step-Growth Polymerization: Bifunctional this compound derivatives (e.g., diols, diamines, or dicarboxylic acids) could be used as building blocks for polyesters, polyamides, or polyurethanes.

The self-assembly of polymers containing this compound units could lead to materials with ordered nanostructures, which are valuable for applications in nanotechnology, electronics, and biomedicine. mdpi.com The development of materials from this compound-based polymers is an area with potential for creating novel materials with specific, tailored properties. google.comresearchgate.net

Use in the Development of Novel Ligands and Catalysts

The this compound framework serves as a structural backbone for the design of novel ligands used in coordination chemistry and catalysis. The defined geometry of the fused ring system can be exploited to create specific coordination environments around a metal center.

Recent research has demonstrated several approaches to creating catalysts and ligands based on this scaffold:

Metalloradical Catalysis: Cobalt(II) porphyrin complexes have been used as catalysts to construct dibenzocyclooctenes and monobenzocyclooctadienes through metalloradical activation. researchgate.net This method proceeds via cobalt(III)-carbene radical intermediates, offering an efficient route to these eight-membered ring systems. researchgate.net

Iodine-Mediated Catalysis: An I(I)/I(III) catalytic cycle has been developed to synthesize densely functionalized benzocyclooctenes. beilstein-journals.orgresearchgate.net This main-group catalysis strategy allows for the direct carbofunctionalization of diene precursors. researchgate.net

Ligands for Biologically Active Complexes: this compound derivatives have been synthesized to act as inhibitors of tubulin polymerization, a key target in cancer therapy. rsc.orgresearchgate.net These molecules function as ligands that bind to the tubulin protein, disrupting microtubule formation. smolecule.comresearchgate.net

N-Heterocyclic Carbene (NHC) Ligand Precursors: The principles of ligand design, such as those used for widely applicable NHC ligands, can be applied to the this compound scaffold. sigmaaldrich.com By functionalizing the this compound core with appropriate groups, it is conceivable to create novel bidentate or polydentate ligands with unique steric and electronic properties for transition metal catalysis. The hapticity, or the way a ligand coordinates to a metal, could be influenced by the flexible eight-membered ring, potentially leading to interesting reactivity. wikipedia.org

Table 2: Catalytic Systems Involving this compound

Catalyst/System Reaction Type Intermediate/Key Feature Application Reference
Cobalt(II) Porphyrin Metalloradical Catalysis Cobalt(III)-carbene radical Synthesis of dibenzocyclooctenes researchgate.net

Role as a Model Compound for Fundamental Chemical Research

This compound and its derivatives serve as important model compounds for fundamental chemical research, allowing scientists to study reaction mechanisms, conformational dynamics, and theoretical principles. smolecule.com The presence of a medium-sized eight-membered ring fused to an aromatic system presents unique structural and electronic features that are of significant academic interest.

Key areas of fundamental research involving this compound include:

Conformational Analysis: Eight-membered rings are conformationally complex due to a high degree of flexibility and the potential for transannular interactions (interactions between non-adjacent atoms across the ring). researchgate.net Spectroscopic techniques, particularly NMR spectroscopy, are used to study the conformational equilibria of this compound derivatives, even at low temperatures. researchgate.net

Theoretical and Spectroscopic Studies: Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to predict the geometry, vibrational frequencies, and electronic properties of this compound-based molecules. nih.govupt.ro These theoretical results can be correlated with experimental data from IR spectroscopy and NMR to gain a deeper understanding of the molecular structure and bonding. upt.roontosight.ai

Reaction Mechanism Elucidation: The synthesis of benzocyclooctenes via ring-expansion reactions of benzocyclobutenes provides a platform for studying pericyclic reactions and the behavior of reactive intermediates. oup.comoup.com Similarly, studying the fragmentation of related bicyclic systems to form the this compound core offers insight into complex reaction pathways. researchgate.net

Electronic Energy Transfer: Bichromophoric molecules that incorporate a this compound framework have been used to study intramolecular energy transfer processes. researchgate.net The geometric relationship between the aromatic chromophore and other parts of the molecule dictates the efficiency of energy transfer between them. researchgate.net

The study of these fundamental properties is crucial for the rational design of new synthetic methodologies and functional molecules based on the this compound scaffold.

Future Research Directions and Unexplored Avenues in Benzocyclooctene Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for constructing the benzocyclooctene framework is a primary focus for future research. Current synthetic strategies often involve multiple steps and may utilize harsh reagents. Future efforts will likely concentrate on the following:

Green Chemistry Approaches: The principles of green chemistry will be central to developing new synthetic routes. This includes the use of non-toxic, renewable starting materials, solvent-free reaction conditions, and catalytic methods that minimize waste. nih.gov For instance, employing biocatalysts or developing reactions in aqueous media could significantly reduce the environmental impact of this compound synthesis. mdpi.com

Biocatalysis: The use of enzymes to catalyze key bond-forming reactions offers a powerful and sustainable alternative to traditional chemical methods. nih.goveuropa.eu Future research could explore the use of engineered enzymes to perform specific, stereoselective transformations on this compound precursors, potentially leading to more efficient and enantiomerically pure products. europa.eumdpi.com The development of "deprotectase" biocatalysts could also streamline multi-step syntheses by selectively removing protecting groups under mild conditions. rsc.org

Flow Chemistry: Continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of benzocyclooctenes could enable the rapid optimization of reaction conditions and facilitate the production of these compounds on a larger scale.

Advanced Functionalization and Derivatization Strategies

To fully explore the chemical space and potential applications of benzocyclooctenes, the development of advanced methods for their functionalization and derivatization is crucial. Key areas of future investigation include:

C-H Activation: Direct C-H activation strategies represent an atom-economical approach to introduce new functional groups onto the this compound scaffold. u-tokyo.ac.jpwikipedia.org Future research will likely focus on developing novel transition-metal catalysts, including those based on earth-abundant metals like cobalt, to achieve regioselective and enantioselective C-H functionalization. nih.govsnnu.edu.cn

Late-Stage Functionalization: The ability to modify complex molecules at a late stage in their synthesis is highly desirable for creating diverse compound libraries for biological screening. mdpi.com Developing methods for the late-stage functionalization of this compound cores would significantly accelerate the discovery of new bioactive derivatives.

Asymmetric Synthesis: The synthesis of enantiomerically pure benzocyclooctenes is critical for their application in medicinal chemistry, as different enantiomers often exhibit distinct biological activities. du.ac.ingoogle.comslideshare.net Future research will focus on developing new chiral catalysts and auxiliaries to control the stereochemistry of key bond-forming reactions, including I(I)/I(III)-catalyzed carbofunctionalization. researchgate.netresearchgate.net

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the mechanisms of reactions involving benzocyclooctenes is essential for optimizing existing methods and designing new transformations. Future research in this area will likely involve:

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways, transition states, and the electronic structure of intermediates. uva.nlsumitomo-chem.co.jpacs.org Applying these methods to this compound-forming reactions can provide valuable insights that guide experimental design. uva.nl

Mechanistic Investigations: Detailed experimental studies, including kinetic analysis, isotope labeling, and the trapping of intermediates, are crucial for validating proposed reaction mechanisms. dbatu.ac.inslideshare.net For example, understanding the role of radical intermediates in certain cyclization reactions can lead to the development of more controlled and selective processes. acs.org

Identification of Transient Intermediates: The direct observation and characterization of short-lived intermediates can provide definitive evidence for a particular reaction pathway. Advanced spectroscopic techniques will play a key role in these investigations. dbatu.ac.in

Exploration of Emerging Biological Targets and Interactions

This compound derivatives have shown promise as bioactive agents, particularly as inhibitors of tubulin polymerization for cancer therapy. researchgate.netnih.gov Future research will aim to expand the biological applications of this compound class by:

Identifying New Protein-Ligand Interactions: Screening this compound libraries against a wide range of biological targets could uncover novel protein-ligand interactions and lead to the development of new therapeutic agents for various diseases.

Pathway Analysis: Understanding how this compound derivatives affect cellular pathways is crucial for elucidating their mechanism of action and identifying potential off-target effects.

Chemical Biology and Drug Discovery: The unique three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design of new drug candidates. chemrxiv.org Structure-activity relationship (SAR) studies will guide the synthesis of more potent and selective analogues. researchgate.net Several this compound analogues have demonstrated activity as inhibitors of tubulin polymerization, with some showing potency comparable to known anticancer agents. researchgate.netnih.gov

Design and Synthesis of this compound-Based Advanced Materials

The rigid, non-planar structure of the this compound core suggests potential applications in materials science. Future research could explore:

Organic Electronics: The incorporation of this compound units into conjugated polymers or small molecules could lead to new materials with interesting electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The tub-shaped conformation of benzocyclooctatetraenes, which can be accessed through ring-opening reactions, is of particular interest for creating distorted nanographenes. acs.org

Polymer Chemistry: Benzocyclooctenes can be used as monomers in polymerization reactions to create novel polymers with unique thermal and mechanical properties. mdpi.com

Molecular Switches and Sensors: The conformational flexibility of the eight-membered ring could be exploited to design molecular switches that respond to external stimuli such as light or heat. Additionally, functionalized benzocyclooctenes could serve as selective sensors for specific analytes.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research. In the context of this compound chemistry, these technologies could be used to:

Predict Reaction Outcomes: AI/ML models can be trained on existing reaction data to predict the outcome of new reactions, thereby accelerating the discovery of new synthetic routes and optimizing reaction conditions.

Design Novel Structures: Generative models can be used to design new this compound derivatives with desired properties, such as enhanced biological activity or specific material characteristics.

Analyze Structure-Activity Relationships: Machine learning algorithms can analyze large datasets of chemical structures and biological activity to identify key structural features that are responsible for a compound's potency and selectivity, thus guiding the design of more effective drug candidates.

Table of Research Directions and Potential Impacts

Research DirectionPotential Impact
Novel and Sustainable Synthetic Routes Reduced environmental impact, increased efficiency, and lower cost of production.
Advanced Functionalization Strategies Access to a wider range of derivatives for various applications.
Deeper Mechanistic Elucidation Improved control over reaction outcomes and rational design of new reactions.
Exploration of Emerging Biological Targets Discovery of new therapeutic agents for a variety of diseases.
This compound-Based Advanced Materials Development of new materials with unique electronic, optical, and mechanical properties.
Integration of AI and Machine Learning Accelerated discovery and optimization of new compounds and materials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing benzocyclooctene derivatives with high purity and reproducibility?

  • Methodological Answer : Synthesis requires multi-step protocols with rigorous control of reaction conditions (e.g., temperature, catalysts, solvents). For example, fused aryl-cycloalkyl systems like this compound derivatives often employ palladium-catalyzed cross-coupling or ring-closing metathesis. Characterization via NMR, HPLC, and mass spectrometry (e.g., EPA/NIH Mass Spectral Database ) ensures purity. Reproducibility hinges on detailed experimental documentation, including solvent drying, inert atmosphere use, and spectral validation against literature benchmarks .

Q. How can researchers validate the structural identity of newly synthesized this compound compounds?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., benzosuberene derivatives ).
  • Mass Spectrometry : Match molecular ion peaks with theoretical values (e.g., molecular weight 178 for decahydro-4a-methyl-benzocyclooctene ).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry.
    Document all data in supplementary materials to enable peer validation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

  • Methodological Answer : Prioritize assays aligned with target mechanisms. For tubulin polymerization inhibitors:

  • Tubulin Polymerization Assay : Measure IC50 values (e.g., this compound phenol 23 showed IC50 <5 μM ).
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MCF7) with EC50 determination.
    Include positive controls (e.g., CA4P ) and statistical validation of dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound-based tubulin inhibitors?

  • Methodological Answer :

  • Core Modifications : Compare fused ring systems (e.g., 6,8-benzocyclooctene vs. 6,5-indene ).
  • Substituent Effects : Test electron-donating/withdrawing groups on phenolic -OH (critical for tubulin binding ).
  • Prodrug Design : Enhance solubility via phosphate prodrugs (e.g., compound 24 ).
    Tabulate SAR
CompoundRing SystemIC50 (μM)Cytotoxicity (EC50)
23 6,8-fused<5Sub-nM
31 6,5-fused11Moderate
Use molecular docking to predict binding modes and guide synthesis .

Q. What strategies address contradictions in this compound's in vitro vs. in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability, plasma protein binding, and bioavailability.
  • Tumor Model Selection : Use orthotopic or metastatic models (e.g., MCF7-luc-GFP-mCherry in SCID mice ) for vascular disruption studies.
  • Imaging Validation : Bioluminescence or PET imaging quantifies vascular shutdown at 4–48 hours post-administration .
    Apply iterative data analysis (e.g., triangulation of HPLC, histopathology, and imaging ) to resolve discrepancies.

Q. How to design a PICOT framework for evaluating this compound prodrugs as vascular disrupting agents (VDAs)?

  • Methodological Answer : Align with FINER criteria (Feasible, Novel, Ethical, Relevant ):

  • Population (P) : Tumor-bearing SCID mice with vascularized neoplasms.
  • Intervention (I) : Intravenous administration of prodrug 24 (120 mg/kg).
  • Comparison (C) : CA4P as a clinical benchmark.
  • Outcome (O) : Tumor vascular shutdown (measured via bioluminescence intensity reduction).
  • Time (T) : 4–48 hours post-treatment .
    Ensure ethical approval for animal studies and pre-register protocols .

Methodological Guidance

Q. How to conduct a systematic literature review on this compound's mechanisms?

  • Steps :

Database Selection : Use SciFinder, Reaxys, and PubMed with keywords: "this compound," "tubulin inhibitor," "vascular disrupting agent."

Inclusion Criteria : Prioritize peer-reviewed articles with full experimental details (2000–2025).

Data Extraction : Tabulate IC50 values, synthesis routes, and model systems .

Critical Appraisal : Assess bias via funding sources and methodological rigor (e.g., sample size, controls ).

Q. What are best practices for replicating this compound-related studies?

  • Protocols :

  • Experimental Replication : Follow documented procedures verbatim (e.g., reaction times, solvent ratios ).
  • Data Sharing : Request raw NMR/MS files or synthetic intermediates from authors if needed .
  • Negative Controls : Include known inactive analogs (e.g., indene derivatives ) to validate assay specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.